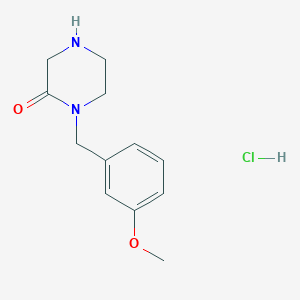

1-(3-Methoxybenzyl)-2-piperazinone hydrochloride

Description

Historical Context and Evolution of Piperazinone Scaffolds in Drug Discovery Research

The journey of piperazine (B1678402) and its derivatives in medicine is a rich one, with the core piperazine ring being recognized as a "privileged scaffold" in drug discovery. This designation is attributed to its presence in a wide array of approved drugs and its ability to interact with multiple biological targets. The six-membered ring containing two nitrogen atoms at positions 1 and 4 offers a unique combination of structural rigidity and conformational flexibility, along with favorable physicochemical properties such as improved aqueous solubility and oral bioavailability. nih.gov

The evolution from the basic piperazine structure to more complex scaffolds like piperazinones marked a significant step in medicinal chemistry. The introduction of a carbonyl group into the piperazine ring to form a piperazinone creates a lactam. This modification alters the electronic and steric properties of the molecule, providing a new vector for molecular interactions and allowing for the fine-tuning of pharmacological activity. Historically, the exploration of piperazinone derivatives has been driven by the quest for novel therapeutic agents with improved efficacy and safety profiles across various disease areas, including neurological disorders and infectious diseases. silae.it

Significance of the Piperazinone Nucleus in Bioactive Molecules

The piperazinone nucleus is a key structural motif in a multitude of biologically active compounds. Its significance lies in its ability to serve as a versatile scaffold for the spatial arrangement of various pharmacophoric groups. The nitrogen atoms of the piperazinone ring can act as hydrogen bond donors and acceptors, crucial for interactions with biological macromolecules such as enzymes and receptors.

The inherent properties of the piperazinone core contribute to the drug-like characteristics of the molecules that contain it. These properties include:

Modulation of Physicochemical Properties: The piperazinone moiety can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical for its pharmacokinetic profile.

Structural Versatility: The piperazinone ring can be readily substituted at various positions, allowing for the creation of diverse chemical libraries for high-throughput screening and lead optimization. nih.gov

Bioisosteric Replacement: In drug design, the piperazinone ring can be used as a bioisostere for other cyclic structures to improve potency, selectivity, or pharmacokinetic parameters.

The incorporation of the piperazinone scaffold has been explored in the development of agents targeting a range of biological pathways, underscoring its broad therapeutic potential.

Overview of 1-(3-Methoxybenzyl)-2-piperazinone Hydrochloride within the Class of Benzyl-Substituted Piperazinones

This compound is a specific entity within the broader class of benzyl-substituted piperazinones. This class of compounds is characterized by the presence of a benzyl (B1604629) group attached to one of the nitrogen atoms of the piperazinone ring. The benzyl moiety itself offers a scaffold for further functionalization, and its substitution pattern can significantly influence the biological activity of the molecule.

In the case of this compound, the key structural features are:

The Piperazin-2-one (B30754) Core: This provides the fundamental heterocyclic framework.

The Benzyl Group at the 1-position: This lipophilic group can engage in hydrophobic and van der Waals interactions with biological targets.

The Methoxy (B1213986) Group at the 3-position of the Benzyl Ring: The position and electronic nature of this substituent are critical. A methoxy group at the meta-position can influence the molecule's conformation and its ability to form hydrogen bonds, thereby affecting its binding affinity and selectivity for specific targets.

The Hydrochloride Salt Form: This suggests that the compound is basic and has been prepared as a salt to enhance its solubility and stability for research and potential formulation purposes.

Below is a data table summarizing the key chemical identifiers for the base compound, 1-(3-Methoxybenzyl)piperazin-2-one.

| Identifier | Value |

| IUPAC Name | 1-[(3-methoxyphenyl)methyl]piperazin-2-one |

| CAS Number | 893747-81-4 |

| Molecular Formula | C12H16N2O2 |

| Molecular Weight | 220.27 g/mol |

| Canonical SMILES | COC1=CC=CC(=C1)CN2CCNCC2=O |

| InChI Key | XAQGCNGAICHOAV-UHFFFAOYSA-N |

The synthesis of such benzyl-substituted piperazinones typically involves the reaction of a suitably substituted benzyl halide or aldehyde with a piperazinone precursor. The specific placement of the methoxy group on the benzyl ring is a deliberate design choice in medicinal chemistry, often aimed at optimizing interactions with a particular biological target.

Current Research Landscape and Academic Interest in this compound and Related Analogues

While specific, in-depth research publications solely focused on the biological activity of this compound are not widely available in the public domain, the academic interest in its structural class remains high. The research landscape for benzyl-substituted piperazinones and their analogues is active, with studies exploring their potential in various therapeutic areas.

The interest in this class of compounds is driven by the established success of piperazine-containing drugs and the continuous need for new chemical entities with novel mechanisms of action. Research on related analogues often focuses on:

Neurological and Psychiatric Disorders: Many piperazine derivatives exhibit activity at central nervous system (CNS) targets, such as dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net The structural features of this compound make it a candidate for investigation in this area.

Anticancer Activity: The piperazine scaffold has been incorporated into numerous anticancer agents. Research has shown that substituted benzylpiperazine derivatives can induce apoptosis in cancer cells. rsc.org

Antimicrobial Properties: The piperazine nucleus is also a component of various antimicrobial agents. researchgate.net

The academic interest in compounds like this compound lies in its potential as a building block for the synthesis of more complex molecules and as a probe for exploring the structure-activity relationships (SAR) of benzyl-substituted piperazinones. The table below provides a comparative look at related benzylpiperazine derivatives and their documented research focus.

| Compound Class | Key Structural Feature | Primary Area of Research Interest |

| Benzylpiperazines (e.g., BZP) | Unsubstituted benzyl group on a piperazine ring | CNS stimulant properties, neurotransmitter transporter interactions |

| Methoxy-substituted Phenylpiperazines | Methoxy group on a phenyl ring attached to piperazine | Serotonin and dopamine receptor modulation |

| Triazole-conjugated Benzylpiperazines | Benzylpiperazine linked to a triazole moiety | Anticancer, tubulin polymerization inhibition rsc.org |

| Substituted Benzyl-piperazinones | Substituted benzyl group on a piperazinone ring | Exploration of diverse biological targets, including CNS and oncology |

The study of analogues of this compound, where the substitution pattern on the benzyl ring is varied or the piperazinone core is modified, is a common strategy in medicinal chemistry to develop compounds with optimized activity and selectivity. While the specific chapter on this compound in the annals of medicinal chemistry is still being written, its structural components suggest a promising foundation for future research and discovery.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]piperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-3-10(7-11)9-14-6-5-13-8-12(14)15;/h2-4,7,13H,5-6,8-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUCPVSBIUAPDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCNCC2=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255718-23-0 | |

| Record name | 2-Piperazinone, 1-[(3-methoxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255718-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Derivatization of 1 3 Methoxybenzyl 2 Piperazinone Hydrochloride

Established and Emerging Synthetic Pathways for 2-Piperazinone Ring Systems

The 2-piperazinone core is a prevalent structural motif in medicinal chemistry, and numerous synthetic strategies have been developed for its construction. researchgate.net Established methods for the synthesis of the 2-piperazinone ring often commence from readily available starting materials like amino acids and 1,2-diamines, although these routes can involve multiple steps. researchgate.net A common approach involves the cyclization of an N-acylated ethylenediamine (B42938) derivative. For instance, reacting a substituted 1,2-diamine with reagents like cyanohydrin acetates in the presence of a haloform and an alkali metal hydroxide (B78521) can yield substituted 2-piperazinones. google.com Another established route is the reduction of corresponding diketopiperazines or pyrazin-2-ols. researchgate.netnih.gov

More recently, emerging synthetic pathways have focused on efficiency and diversity. Cascade reactions, for example, allow for the formation of multiple bonds in a single operation, providing rapid access to diverse piperazinone derivatives. A novel metal-promoted cascade approach utilizing a chloro allenylamide, a primary amine, and an aryl iodide has been described for the synthesis of piperazin-2-ones. thieme.de One-pot tandem reactions, such as reductive amination-transamidation-cyclization, have also proven effective in producing substituted piperazin-2-ones in good yields. nih.gov Furthermore, Jocic-type reactions of enantiomerically-enriched trichloromethyl-containing alcohols with N-substituted diamines offer a regioselective route to 1-substituted piperazinones. google.com These modern methodologies provide efficient and versatile alternatives to traditional synthetic routes.

Strategies for N-Alkylation with Benzyl (B1604629) Moieties, Specifically the 3-Methoxybenzyl Group

The introduction of a benzyl moiety onto the nitrogen atom of a 2-piperazinone ring can be achieved through several N-alkylation strategies. A primary method is the direct alkylation of the piperazinone nitrogen with a benzyl halide, such as 3-methoxybenzyl chloride or bromide. This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the amide nitrogen, enhancing its nucleophilicity. A detailed procedure for a similar N-alkylation involves warming a solution of piperazine (B1678402) hexahydrate and piperazine dihydrochloride (B599025) in ethanol (B145695), followed by the addition of benzyl chloride. orgsyn.org

A highly effective and widely used alternative is reductive amination. This one-pot reaction involves the condensation of 2-piperazinone with 3-methoxybenzaldehyde (B106831) to form an intermediate iminium ion, which is then reduced in situ to yield the N-alkylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). nih.govnih.gov A patented process describes the reductive amination of piperazine with 2,3,4-trimethoxybenzaldehyde (B140358) using hydrogen gas and a palladium on carbon (Pd/C) catalyst in ethanol, which demonstrates the industrial applicability of this method. google.com This approach is often favored due to its operational simplicity and the avoidance of handling potentially lachrymatory benzyl halides.

Optimization of Reaction Conditions for Enhanced Yield and Purity of 1-(3-Methoxybenzyl)-2-piperazinone Hydrochloride

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time. azom.com

For direct N-alkylation with 3-methoxybenzyl halide, the selection of a suitable base and solvent system is critical to ensure efficient reaction while minimizing side products. In the case of reductive amination, the choice of reducing agent can significantly impact the outcome. Sodium triacetoxyborohydride is often preferred for its mildness and selectivity. The pH of the reaction medium is also a critical factor; maintaining a slightly acidic pH can facilitate iminium ion formation without deactivating the amine nucleophile.

The purification of the final product is essential to obtain high-purity this compound. After the reaction, a standard work-up procedure would involve quenching any remaining reducing agent, followed by extraction of the free base into an organic solvent. The organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography. Finally, treatment of the purified free base with a solution of hydrochloric acid in a suitable solvent, such as ethanol or diethyl ether, will precipitate the desired hydrochloride salt, which can then be isolated by filtration and dried. orgsyn.org

| Parameter | N-Alkylation with 3-Methoxybenzyl Halide | Reductive Amination |

| Reactants | 2-Piperazinone, 3-Methoxybenzyl halide | 2-Piperazinone, 3-Methoxybenzaldehyde |

| Reagents | Base (e.g., K₂CO₃, NaH) | Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) |

| Solvent | Aprotic solvent (e.g., DMF, Acetonitrile) | Protic or Aprotic solvent (e.g., Methanol, Dichloromethane) |

| Temperature | Varies (room temp. to reflux) | Typically room temperature |

| Key Considerations | Strength of base, potential for over-alkylation | pH control, choice of reducing agent |

Stereoselective Synthesis Approaches for Chiral Analogues of this compound

The synthesis of chiral analogues of this compound can be approached through several stereoselective strategies. One common method involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of subsequent reactions. google.com For example, a chiral auxiliary could be attached to the piperazinone ring, directing the stereoselective introduction of a substituent at a specific position before being cleaved to yield the enantiomerically enriched product.

Another powerful technique is asymmetric catalysis. For instance, palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones has been shown to produce a variety of highly enantioenriched tertiary piperazine-2-ones. nih.govnih.gov This method could be adapted to introduce a chiral center at the C-3 position of the piperazinone ring. Similarly, asymmetric hydrogenation of unsaturated piperazin-2-one (B30754) precursors using a chiral catalyst can lead to the formation of chiral piperazin-2-ones. acs.org

Furthermore, the "chiral pool" approach utilizes enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazinone scaffold. rsc.org By starting with a chiral amino acid, a piperazinone ring with a defined stereocenter can be synthesized, which can then be N-alkylated with the 3-methoxybenzyl group.

| Approach | Description | Key Features |

| Chiral Auxiliaries | A temporary chiral group directs stereoselective reactions. google.com | Auxiliary is recoverable; multiple steps are often required. |

| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. nih.govnih.gov | High catalytic efficiency; development of suitable catalysts can be challenging. |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. rsc.org | Readily available starting materials; stereochemistry is predetermined. |

Design and Synthesis of Novel this compound Derivatives

Modification of the Benzyl Moiety

The 3-methoxybenzyl group of 1-(3-methoxybenzyl)-2-piperazinone offers several avenues for chemical modification to generate novel derivatives. The methoxy (B1213986) group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding phenolic derivative. This phenol (B47542) can then be subjected to various reactions, such as O-alkylation or O-acylation, to introduce a wide range of substituents.

The aromatic ring of the benzyl moiety is also amenable to electrophilic aromatic substitution reactions. Depending on the directing effects of the existing substituents, functional groups such as nitro, halogen, or acyl groups can be introduced onto the ring. These new functional groups can then serve as handles for further synthetic transformations, such as reduction of a nitro group to an amine, which can then be acylated or alkylated.

Substitutions on the Piperazinone Ring

The piperazinone ring itself can be functionalized at several positions to create a diverse library of derivatives. The C-3 position is a common site for substitution. Alkylation at the C-3 position can be achieved by deprotonation with a strong base to form an enolate, followed by reaction with an alkyl halide. nih.gov Palladium-catalyzed asymmetric allylic alkylation can also be used to introduce substituents at this position with stereocontrol. nih.gov

The N-4 nitrogen atom can be alkylated to form a quaternary ammonium (B1175870) salt, which could modulate the physicochemical properties of the molecule. nih.gov Furthermore, the methylene (B1212753) groups at the C-5 and C-6 positions could potentially be functionalized through radical-based reactions or by using more advanced C-H activation methodologies, although these approaches may be less regioselective. mdpi.com

| Position | Type of Modification | Potential Reagents/Methods |

| Benzyl Moiety | Demethylation of methoxy group | BBr₃ |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination) | |

| Piperazinone C-3 | Alkylation | Strong base (e.g., LDA) followed by alkyl halide |

| Asymmetric Allylic Alkylation | Palladium catalyst, chiral ligand, allylic electrophile | |

| Piperazinone N-4 | Quaternization | Alkyl halide |

Formation of Prodrugs or Bioconjugates

A comprehensive review of scientific literature indicates a lack of specific research detailing the formation of prodrugs or bioconjugates derived from This compound . While the broader field of medicinal chemistry extensively explores the use of prodrug and bioconjugation strategies to modify the pharmacokinetic and pharmacodynamic properties of parent drug molecules, including those with piperazine or piperazinone scaffolds, specific methodologies and research findings for the derivatization of This compound for these purposes are not documented in available scholarly articles and patents.

The development of prodrugs typically involves the chemical modification of a bioactive compound to form a new molecule that, upon administration, undergoes enzymatic or chemical conversion in the body to release the active parent drug. This approach is often employed to enhance properties such as solubility, stability, and bioavailability, or to achieve targeted drug delivery. Similarly, bioconjugation involves the linking of a drug molecule to a larger biological entity, such as a protein, antibody, or polymer, to alter its distribution and therapeutic effect.

Despite the theoretical potential for modifying the secondary amine in the piperazinone ring or other functional groups of This compound to create prodrugs or bioconjugates, no such derivatives or synthetic strategies have been reported in the peer-reviewed scientific literature to date. Consequently, there are no detailed research findings or data tables to present on this specific topic. Further research would be necessary to explore the feasibility and potential benefits of creating prodrugs or bioconjugates of this compound.

Pharmacological and Mechanistic Investigations of 1 3 Methoxybenzyl 2 Piperazinone Hydrochloride Preclinical Studies

Receptor Binding and Ligand Affinity Profiling

The interaction of piperazine-containing compounds with various neurotransmitter receptors is a key area of research in neuropharmacology. Studies on derivatives with moieties such as o-methoxyphenylpiperazine have revealed significant affinities for serotonin (B10506) and dopamine (B1211576) receptors.

Derivatives of o-methoxyphenylpiperazine featuring a benzamide moiety on the N-4 alkyl chain have been synthesized and evaluated for their affinity at serotonin receptor subtypes. Several of these compounds demonstrated significant affinity for 5-HT1A receptors, with IC50 values in the range of 10⁻⁷ to 10⁻⁸ M nih.gov. The 4-alkyl-1-arylpiperazine scaffold is considered a crucial element for high selectivity towards the 5-HT1A receptor semanticscholar.org. For instance, newly synthesized inhibitors bearing a 2-MeO-Ph-piperazine moiety linked to cage-like structures exhibited high affinity for the 5-HT1A receptor, with binding constants (Ki) as low as 1.2 nM and 21.3 nM semanticscholar.org.

Another study focused on analogues of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190), a known 5-HT1A antagonist. This compound binds with high affinity to 5-HT1A receptors (Ki = 0.6 nM) but also shows nearly equal affinity for alpha 1-adrenergic receptors nih.gov. Modifications to the phthalimide moiety led to the development of compounds with improved selectivity. For example, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine was found to have a high affinity for 5-HT1A sites (Ki = 0.4 nM) with a 160-fold selectivity over alpha 1-adrenergic sites nih.gov.

| Compound | 5-HT1A Receptor Affinity (Ki) | Reference |

|---|---|---|

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 1.2 nM | semanticscholar.org |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 21.3 nM | semanticscholar.org |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 0.6 nM | nih.gov |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 0.4 nM | nih.gov |

The affinity of piperazine (B1678402) derivatives for adrenergic receptors has been a subject of investigation, particularly concerning selectivity. As mentioned, the 5-HT1A antagonist NAN-190 also binds with high affinity to alpha 1-adrenergic receptors (Ki = 0.8 nM) nih.gov. A series of 1,4-substituted piperazine derivatives were evaluated for their affinity towards α1- and α2-adrenoceptors. Among these, compounds possessing an 1-(o-methoxyphenyl)piperazine moiety showed promising results, with some displacing [3H]prazosin from cortical binding sites in the low nanomolar range (Ki = 2.1−13.1 nM) ingentaconnect.com. Specifically, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride demonstrated a Ki value of 2.4 nM for α1-adrenoceptors and a 142.13-fold selectivity over α2-adrenoceptors ingentaconnect.com.

| Compound | α1-Adrenoceptor Affinity (Ki) | α1/α2 Selectivity | Reference |

|---|---|---|---|

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 2.4 nM | 142.13-fold | ingentaconnect.com |

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 2.1 nM | 61.05-fold | ingentaconnect.com |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 0.8 nM | - | nih.gov |

The interaction of arylpiperazine derivatives with dopamine receptors, particularly the D2 and D3 subtypes, is well-documented. Several o-methoxyphenylpiperazine derivatives with a benzamide moiety on the N-4 alkyl chain have shown good affinity for D2 receptors, with IC50 values between 10⁻⁷ and 10⁻⁸ M nih.gov. In a study of N-phenylpiperazine analogs, compounds were found to bind to human D2 receptors with Ki values ranging from 349–7522 nM and to D3 receptors with Ki values of 96–1413 nM mdpi.com. The 2-methoxyphenyl)piperazine moiety has been utilized as a building block in the synthesis of dopamine D2 and D3 ligands nih.gov.

While direct binding data for 1-(3-Methoxybenzyl)-2-piperazinone hydrochloride on GABA receptors is unavailable, studies on other piperazine-containing natural products provide some insight into potential GABAergic modulation. Piperine, a compound containing a piperidine (B6355638) ring, has been shown to modulate GABAA receptors. It acted with similar potency on all GABAA receptor subtypes tested, with EC50 values in the range of 42.8 to 59.6 µM nih.govnih.gov. The modulation by piperine did not require the presence of a γ2S-subunit, suggesting a binding site involving only α and β subunits nih.govnih.gov.

| GABAA Receptor Subtype | EC50 of Piperine | Reference |

|---|---|---|

| α2β2 | 42.8 ± 7.6 µM | nih.govnih.gov |

| α3β2 | 59.6 ± 12.3 µM | nih.govnih.gov |

The versatility of the piperazine scaffold allows for interactions with a wide array of other neurotransmitter systems. However, specific data for this compound on other receptor systems is not available in the current literature.

Enzyme Modulation and Inhibition Studies

The potential for piperazine derivatives to modulate enzyme activity has been explored, particularly in the context of neurodegenerative diseases. A study on N-methyl-piperazine chalcones identified compounds with inhibitory activity against monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE) mdpi.com. One 3-trifluoromethyl-4-fluorinated derivative showed selective inhibition against MAO-B with an IC50 of 0.71 µM and was found to be a reversible competitive inhibitor with a Ki value of 0.21 µM mdpi.com. Another study on pyridazinobenzylpiperidine derivatives also reported potent and selective MAO-B inhibition, with the most potent compound having an IC50 value of 0.203 μM researchgate.netnih.gov.

| Compound Class/Derivative | MAO-B Inhibition (IC50) | Reference |

|---|---|---|

| N-methyl-piperazine chalcone (3-trifluoromethyl-4-fluorinated derivative) | 0.71 µM | mdpi.com |

| Pyridazinobenzylpiperidine derivative (S5) | 0.203 µM | researchgate.netnih.gov |

Inhibition of Specific Enzyme Targets (e.g., IMPDH)

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. nih.gov Its inhibition leads to the depletion of cellular guanine nucleotide pools, thereby disrupting DNA and RNA synthesis and arresting cell proliferation. nih.gov This mechanism makes IMPDH a significant target for anticancer, immunosuppressive, and antiviral therapies. nih.govresearchgate.net

While direct studies on this compound are limited, research into other heterocyclic compounds has established IMPDH as a viable target. For instance, a fragment-based screening approach against Mycobacterium thermoresistible (Mth) IMPDH identified a phenylimidazole fragment that binds to the NAD+ pocket of the enzyme. acs.org Subsequent structure-based design, linking two molecules of the fragment, led to compounds with over a 1000-fold improvement in inhibitory potency. acs.org Although compounds containing the piperazine moiety have been explored as IMPDH inhibitors, specific data detailing the activity of benzylpiperazinone derivatives remain to be fully elucidated in published research. google.com The potential for the piperazinone scaffold to interact with this key enzyme warrants further investigation.

Interaction with Cytochrome P450 Isoenzymes (for mechanistic understanding)

The cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast majority of therapeutic drugs. nih.govnih.gov Understanding the interaction of new chemical entities with these enzymes is crucial for predicting drug-drug interactions. Preclinical studies have shown that compounds containing a piperazine ring can be potent inhibitors of key CYP isoenzymes.

Notably, methoxyphenylpiperazine and benzylpiperazine analogues have demonstrated significant inhibitory effects on several major CYP isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.net The specific inhibitory profile often varies depending on the other substituents on the piperazine ring. researchgate.net For some piperazine-containing compounds, the inhibition is mechanism-based, meaning the compound is converted by the CYP enzyme into a reactive metabolite that irreversibly binds to and inactivates the enzyme. This type of interaction is of particular clinical significance due to its potential for long-lasting effects. nih.gov

| CYP Isoenzyme | Inhibitor Type | Parameter | Value |

|---|---|---|---|

| CYP3A4 | Mechanism-Based | KI | 1.60 µM |

| kinact | 0.211 min-1 | ||

| CYP2D6 | Inhibitor | IC50 | Variable |

| CYP1A2 | Inhibitor | IC50 | Variable |

In Vitro Cellular Efficacy and Pathway Analysis

Antiproliferative Activity in Select Cell Lines (e.g., Cancer Cell Lines)

The piperazine scaffold is a privileged structure found in numerous anticancer agents. nih.gov A wide range of derivatives incorporating benzylpiperazine and piperazinone moieties have demonstrated significant antiproliferative activity across various human cancer cell lines.

For example, a series of vindoline-piperazine conjugates showed potent growth inhibition, with a derivative containing a [4-(trifluoromethyl)benzyl]piperazine moiety (Compound 23) exhibiting a GI₅₀ value of 1.00 µM against the MDA-MB-468 breast cancer cell line. nih.gov Another series of indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety also showed promising activity; compound 5f had an IC₅₀ of 3.49 µM against HCT-116 colon cancer cells. nih.gov Similarly, 3(2H)-pyridazinone derivatives with a piperazinyl linker have been evaluated for their effects on gastric adenocarcinoma (AGS) cells, demonstrating the broad applicability of this chemical class. mdpi.com These findings suggest that the 1-(3-methoxybenzyl)-2-piperazinone structure has the potential for potent antiproliferative effects.

| Compound Class | Representative Compound | Cell Line | Cancer Type | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|---|

| Vindoline-Piperazine Conjugate | Compound 23 | MDA-MB-468 | Breast | 1.00 µM | nih.govmdpi.com |

| Alepterolic Acid-Benzylpiperazine Conjugate | Compound 6p | MCF-7 | Breast | 8.31 µM | nih.gov |

| Indolin-2-one Piperazine | Compound 5f | HCT-116 | Colon | 3.49 µM | nih.gov |

| Indolin-2-one Piperazine | Compound 6d | A549 | Lung | 3.59 µM | nih.gov |

Investigation of Cellular Mechanisms of Action (e.g., Apoptosis Induction)

Beyond simply halting proliferation, many piperazine-based anticancer compounds actively induce programmed cell death, or apoptosis. Studies on N-benzylpiperazine (BZP) in LN-18 glioblastoma cells showed that the compound could induce apoptosis via the mitochondrial pathway, evidenced by the activation of caspase-9 and caspase-3. nih.gov

Further mechanistic work on other benzylpiperazine derivatives has provided more detail. A study on (3,4-dichlorobenzyl)piperazinyl alepterolic acid (compound 6p) in MCF-7 breast cancer cells confirmed the induction of apoptosis. nih.gov This was demonstrated by a significant increase in the levels of cleaved caspase-9, cleaved caspase-3, and cleaved PARP, as well as a rise in the pro-apoptotic Bax/Bcl-2 ratio. nih.gov In another example, a novel piperazine derivative, AK301, was found to sensitize colon cancer cells to TNF-induced apoptosis, even though it did not induce apoptosis on its own. nih.gov This suggests that some piperazine compounds may act by lowering the threshold for apoptosis induced by other stimuli.

Modulation of Inflammatory Pathways in Cellular Models

The piperazine nucleus is also a key component of molecules designed to modulate inflammatory pathways. nih.gov While direct evidence for this compound is pending, related compounds have shown immunomodulatory effects. For instance, piperine, which contains a piperidine ring (structurally related to piperazine), has been shown to reduce the expression of inflammatory molecules like PTGS2 (COX-2) and modulate the expression of MAP kinases such as ERK and p38 in head and neck cancer cell lines. mdpi.com

More directly, certain piperazine derivatives have been investigated as modulators of nicotinic acetylcholine receptors, which play a role in inflammatory disorders. nih.gov These findings indicate that the piperazine scaffold can be tailored to interact with key signaling nodes within inflammatory pathways, suggesting a potential anti-inflammatory role for compounds like this compound.

Antimicrobial Activity in Culture Systems

The piperazine scaffold is a common feature in many agents with potent antimicrobial activity. ijbpas.com Various derivatives have been synthesized and tested against a broad spectrum of pathogenic bacteria and fungi, often showing significant efficacy.

Studies on trimethoxybenzene piperazine derivatives have demonstrated moderate to good antibacterial and antifungal activity. derpharmachemica.comresearchgate.net In one study, compounds 3d, 3e, and 3f showed good activity against fungal strains, while compounds 3b, 3c, 3d, 3g, and 3h showed moderate activity against bacterial strains. derpharmachemica.com Another investigation into N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole found significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com The versatility of the piperazine ring allows for substitutions that can enhance potency and broaden the spectrum of activity against various microbial pathogens. nih.gov

| Compound Class | Microorganism | Activity Type | Result | Reference |

|---|---|---|---|---|

| Trimethoxybenzene Piperazine Derivatives | Various Fungi | Antifungal | Good Activity | derpharmachemica.com |

| Various Bacteria | Antibacterial | Moderate Activity | derpharmachemica.com | |

| Piperazine-Thiadiazole Conjugates | E. coli | Antibacterial | Significant Activity | mdpi.com |

| S. aureus | Antibacterial | Significant Activity | mdpi.com | |

| Disubstituted Piperazines | Methicillin-resistant S. aureus (MRSA) | Antibacterial | More potent than ampicillin | nih.gov |

In Vivo Preclinical Efficacy Studies in Animal Models

Preclinical in vivo studies are crucial for elucidating the potential therapeutic effects of novel chemical entities. While direct and extensive research on this compound is limited in publicly available literature, the broader class of piperazine derivatives has been the subject of numerous investigations across various therapeutic areas. This section reviews the reported in vivo preclinical efficacy of structurally related piperazine compounds in animal models, offering insights into the potential pharmacological profile of this compound.

Piperazine derivatives are well-known for their diverse effects on the central nervous system. Studies on various analogues have demonstrated potential antidepressant, anxiolytic, and other neuropharmacological activities.

For instance, certain phenylpiperazine derivatives have been shown to exhibit antidepressant- and anxiolytic-like effects in rodent models such as the forced swim test and the four-plate test. plos.orgsilae.it One study investigated two phenylpiperazine derivatives, HBK-14 and HBK-15, and found they possessed potent antidepressant-like activity in mice and rats. plos.org Specifically, HBK-15 significantly reduced immobility time in the forced swim test in mice at various doses. plos.org Similarly, HBK-14 demonstrated anxiolytic-like properties in the four-plate test in mice. plos.org These effects are often attributed to interactions with serotonergic receptors, such as 5-HT1A. plos.orgsilae.it

Another study on a nickel-piperazine/NO donor complex, Ni(PipNONO)Cl, revealed antidepressant-like properties in the tail suspension test and antiamnesic activity in the passive avoidance test in rodents. nih.gov These findings suggest that the piperazine moiety can be a key pharmacophore for CNS-active agents.

Table 1: CNS Effects of Selected Piperazine Derivatives in Rodent Models

| Compound | Animal Model | Test | Observed Effect |

|---|---|---|---|

| HBK-15 | Mice | Forced Swim Test | Decreased immobility time plos.org |

| HBK-14 | Mice | Four-Plate Test | Anxiolytic-like activity plos.org |

| Ni(PipNONO)Cl | Rodents | Tail Suspension Test | Antidepressant-like properties nih.gov |

This table presents data on piperazine derivatives structurally related to this compound to illustrate the potential CNS activities of this chemical class.

The cardiovascular effects of piperazine derivatives have also been a subject of preclinical investigation, with some analogues demonstrating notable hypotensive activity.

For example, N-phenylpiperazine (NPP) has been shown to cause a fall in blood pressure and a decrease in heart rate in the deoxycorticosterone acetate hypertensive rat model. nih.gov Its cardiovascular profile is complex, involving interactions with the sympathetic nervous system, including alpha and beta-adrenergic blocking activity. nih.gov Another related compound, 1-(2,3,4-trimethoxy benzyl)-piperazine dihydrochloride (B599025), was also found to have effects on the cardiovascular system in rabbits, affecting blood pressure and heart rate. nih.gov

The hypotensive effects of some piperazine derivatives are linked to their antagonism of α1-adrenoceptors, which reduces vascular resistance and consequently lowers blood pressure. nih.gov

Table 2: Cardiovascular Effects of Selected Piperazine Derivatives in Animal Models

| Compound | Animal Model | Observed Effect |

|---|---|---|

| N-phenylpiperazine (NPP) | Hypertensive Rat | Fall in blood pressure and heart rate nih.gov |

This table summarizes the cardiovascular effects of piperazine derivatives to provide context for the potential activities of this compound.

The anti-inflammatory potential of compounds containing the piperazine scaffold has been explored in various preclinical models of inflammation.

A study on a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated significant anti-inflammatory and anti-nociceptive effects. nih.gov In the carrageenan-induced paw edema model in mice, LQFM182 reduced edema formation. nih.gov Furthermore, in a pleurisy test, it reduced cell migration and the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

Another study on a piperidine derivative, which is structurally related to piperazine, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1), also showed potent anti-inflammatory activity. nih.gov It significantly decreased carrageenan-induced paw edema in rats and inhibited the increase in capillary permeability. nih.gov

Table 3: Anti-inflammatory Effects of a Selected Piperazine Derivative

| Compound | Animal Model | Test | Observed Effect |

|---|---|---|---|

| LQFM182 | Mice | Carrageenan-induced paw edema | Reduced edema formation nih.gov |

This table highlights the anti-inflammatory potential of a piperazine derivative, suggesting a possible therapeutic avenue for compounds like this compound.

A significant body of research has focused on the antimalarial activity of piperazine-containing compounds. Several studies have demonstrated the efficacy of these derivatives against Plasmodium species in animal models.

Derivatives of 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine have been synthesized and tested for their activity against Plasmodium berghei. nih.gov Some of these compounds were found to be active in vivo. nih.gov The piperazine moiety is considered a valuable scaffold in the development of new antimalarial agents. researchgate.net More recent research has focused on the synthesis of piperazine-tethered thiazole compounds, which have shown promising antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. mdpi.com

The antimalarial activity of N-benzyl-oxydihydrotriazines, which can be conceptually related to benzylpiperazine structures, has also been demonstrated against Plasmodium berghei in mice. nih.gov

There is currently no specific information available in the reviewed scientific literature regarding the diuretic potential of this compound or closely related piperazinone derivatives in preclinical models. This represents an area where further investigation is needed to fully characterize the pharmacological profile of this compound.

The therapeutic potential of piperazine derivatives extends beyond the areas previously discussed. For instance, research into new benzylpiperazine derivatives has identified compounds with significant antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain. acs.org One such compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, produced dose-dependent antinociception in the formalin test and anti-allodynic effects in a chronic constriction injury model. acs.org

Furthermore, certain piperazine analogues have been investigated for their potential in treating metabolic disorders. A peripherally restricted purine antagonist of the type 1 cannabinoid receptor, which incorporates a 2-chlorobenzyl piperazine moiety, was found to be efficacious in a mouse model of alcohol-induced liver steatosis. nih.gov

Computational Chemistry and Molecular Modeling Approaches for 1 3 Methoxybenzyl 2 Piperazinone Hydrochloride

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a protein.

While specific docking studies on 1-(3-Methoxybenzyl)-2-piperazinone hydrochloride are not extensively documented in publicly available literature, research on analogous piperazine (B1678402) and piperidine (B6355638) derivatives highlights the utility of this approach. For instance, in a study on piperazine-based compounds as potential inhibitors for SARS-CoV-2, molecular docking was used to evaluate their binding affinity to the main protease (Mpro) of the virus. The newly synthesized compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP), demonstrated a strong binding affinity, suggesting its potential as an inhibitor. nih.gov

In another study, novel 6-methoxybenzothiazole-piperazine derivatives were synthesized and their interactions with the DNA gyrase subunit B of Staphylococcus aureus were investigated using molecular docking. nih.gov This analysis helped to understand the mechanism of their antimicrobial activity and guided the design of new compounds with potentially enhanced efficacy. nih.gov Similarly, docking studies of phenylpiperazine derivatives with the DNA-topoisomerase II complex have been performed to elucidate their anticancer properties, revealing that these compounds can bind to the active center of the enzyme. nih.gov

The insights from these studies on related compounds suggest that molecular docking could be a powerful tool to identify potential protein targets for this compound and to understand the key interactions driving its biological activity.

Table 1: Illustrative Molecular Docking Data for an Analogous Compound Data presented is for 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP) as a representative example.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues |

| SARS-CoV-2 Mpro | M1BZP | -8.5 | HIS41, CYS145, GLU166 |

Molecular Dynamics (MD) Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the dynamic behavior of biological systems over time, providing a more detailed understanding of ligand-protein interactions and conformational changes than static docking models.

MD simulations have been effectively applied to study various piperazine-containing compounds. For example, in a study of piperidine/piperazine-based sigma receptor 1 (S1R) ligands, MD simulations were conducted to investigate the stability of the ligand-receptor complex. nih.gov The root mean square deviation (RMSD) was calculated over a 50 ns simulation to confirm the stability of the complex formed between the ligand and the S1R. nih.gov Such analyses can reveal crucial amino acid residues involved in the interaction. rsc.org

In a different application, MD simulations were used to investigate the absorption of CO2 in an aqueous solution of piperazine-activated MDEA. rsc.orgresearchgate.net These simulations provided insights into the molecular distribution and absorption mechanisms at the molecular level, highlighting the role of piperazine in the process. rsc.orgresearchgate.net Another study on piperazine and piperidine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists utilized 500 ns MD simulations to examine the stability of the compounds in the binding pocket and to correlate experimental results with the interaction frequency of specific amino acids. nih.gov

These examples demonstrate that MD simulations could be instrumental in studying this compound by revealing the dynamics of its binding to a target protein, the stability of the resulting complex, and the conformational changes that may occur upon binding.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a Piperazine Derivative This table provides a general example of parameters used in MD simulations of piperazine-containing compounds.

| Parameter | Value |

| Simulation Time | 50-500 ns |

| Force Field | OPLS-AA / AMBER |

| Temperature | 298-310 K |

| Pressure | 1 atm |

| Solvent | Explicit Water Model (e.g., TIP3P) |

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The piperazine scaffold is a common feature in many biologically active compounds, making it a popular choice for the design of virtual libraries. biorxiv.org A high-throughput virtual screening of 16.3 million combinatorially generated piperazine-cored compounds was performed to identify potential HIV-1 gp120 attachment inhibitors. biorxiv.org This massive screening effort led to the identification of promising candidates for further development. biorxiv.org

In another example, an in-house library of piperazine-based compounds was screened using a multi-step virtual screening protocol to predict their potential as monoamine oxidase inhibitors for the treatment of depression. researchgate.net This approach combined pharmacophore modeling, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis to identify lead compounds. researchgate.net Virtual screening has also been employed to identify piperazine derivatives as human acetylcholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease. researchgate.net

These methodologies could be applied to this compound by using its structure as a template to design a virtual library of novel analogues. Subsequent in silico screening of this library against various biological targets could lead to the discovery of new compounds with improved activity and selectivity.

Table 3: Example of a Virtual Screening Workflow

| Step | Description |

| 1. Library Preparation | Generation of a diverse library of virtual compounds based on the 1-(3-Methoxybenzyl)-2-piperazinone scaffold. |

| 2. Target Selection | Identification of a relevant biological target (e.g., a specific enzyme or receptor). |

| 3. High-Throughput Docking | Rapid docking of all compounds in the library against the selected target. |

| 4. Hit Selection | Selection of the top-scoring compounds based on binding affinity and other scoring functions. |

| 5. Refined Docking | More accurate and computationally intensive docking of the selected hits. |

| 6. ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the most promising candidates. |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods, such as Density Functional Theory (DFT), can provide valuable information about a molecule's geometry, stability, and reactivity.

DFT has also been employed to study the C–H functionalization of piperazines by analyzing the electron density to predict the ease of radical cation formation, which in turn predicts the major product of a reaction. mdpi.com Furthermore, for the compound 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, DFT was used to optimize its geometry and calculate Mulliken charges, providing insights into its stability and reactivity. nih.gov

These examples show that quantum chemical calculations could be applied to this compound to predict its electronic properties, such as the distribution of charges and the energies of its molecular orbitals. This information would be valuable for understanding its reactivity and for designing new derivatives with desired electronic characteristics.

Table 4: Illustrative Quantum Chemical Properties of a Methoxybenzyl Derivative Data presented is for 3-(p-methoxybenzyl)-4-(4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one as a representative example.

| Property | Calculated Value |

| HOMO Energy | -6.21 eV |

| LUMO Energy | -1.45 eV |

| HOMO-LUMO Energy Gap | 4.76 eV |

| Dipole Moment | 3.54 Debye |

| Total Energy | -1058.6 Hartree |

Metabolic Pathways and Biotransformation of 1 3 Methoxybenzyl 2 Piperazinone Hydrochloride in Preclinical Systems

Identification and Characterization of Major Metabolites in Animal Models

While specific metabolites for 1-(3-Methoxybenzyl)-2-piperazinone hydrochloride are not identified in the search results, studies on analogous piperazine (B1678402) compounds, such as 1-(4-methoxyphenyl)piperazine (MeOPP), in rat models have identified key metabolic products. For MeOPP, the primary metabolite identified is 1-(4-hydroxyphenyl)piperazine (4-HO-PP), resulting from the O-demethylation of the methoxy (B1213986) group. nih.gov Additionally, degradation of the piperazine moiety itself has been observed. nih.gov For other arylpiperazine drugs, N-dealkylation is a common metabolic route, leading to the formation of 1-aryl-piperazine metabolites. nih.gov Aripiprazole, for instance, undergoes N-dealkylation, hydroxylation, and dehydrogenation to form its active metabolite, dehydroaripiprazole. researchgate.net Given these precedents, it is plausible that the metabolism of this compound could involve modifications to both the methoxybenzyl group and the piperazinone ring.

Elucidation of Metabolic Enzymes and Pathways Involved (e.g., hydroxylation, dealkylation, glucuronidation)

The biotransformation of piperazine-containing compounds is heavily reliant on the cytochrome P450 (CYP) enzyme system. researchgate.netresearchgate.net Key metabolic reactions for this class of compounds include:

Dealkylation : N-dealkylation is a significant pathway for many arylpiperazine derivatives, often mediated by the CYP3A4 enzyme. nih.govresearchgate.net This process involves the removal of the benzyl (B1604629) group. O-demethylation, the removal of the methyl group from the methoxy moiety, is also a critical step, prominently catalyzed by CYP2D6, as seen with MeOPP. nih.gov

Hydroxylation : Aromatic hydroxylation, the addition of a hydroxyl group to the phenyl ring, is another major pathway. This reaction is primarily carried out by CYP2D6. nih.govresearchgate.net The piperazine ring itself can also undergo hydroxylation. nih.gov

Conjugation (Glucuronidation) : Following initial oxidative metabolism (Phase I), the resulting metabolites, such as hydroxylated derivatives, often undergo Phase II conjugation reactions. These metabolites are typically excreted as glucuronide or sulfate conjugates to enhance their water solubility and facilitate elimination. nih.govresearchgate.net

In vitro studies using human liver microsomes have implicated several CYP isoenzymes in the metabolism of various piperazine derivatives, with CYP2D6, CYP3A4, and CYP1A2 being the most frequently involved. researchgate.netresearchgate.netnih.gov The specific enzymes responsible for the metabolism of this compound would require targeted experimental investigation.

Table 1: Major Metabolic Pathways for Piperazine Derivatives and Associated Enzymes

| Metabolic Pathway | Description | Key Enzymes Involved |

| O-Demethylation | Removal of a methyl group from a methoxy substituent on the aromatic ring. | CYP2D6 nih.gov |

| N-Dealkylation | Cleavage of the bond between the piperazine nitrogen and the benzyl group. | CYP3A4 nih.gov |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the benzyl ring. | CYP2D6 nih.gov |

| Piperazine Ring Oxidation | Can include N-hydroxylation or hydroxylation at a carbon atom of the ring. | CYP Enzymes nih.gov |

| Glucuronidation | Conjugation of hydroxylated metabolites with glucuronic acid for excretion. | UGTs (UDP-glucuronosyltransferases) |

Pharmacological Activity of Identified Metabolites in Preclinical Assays

The pharmacological profile of potential metabolites of this compound, such as hydroxylated or demethylated products, would need to be assessed in preclinical assays to determine their activity at relevant biological targets. The activity would depend on the specific structural changes introduced during metabolism and how these changes affect binding to receptors or enzymes. ijrrjournal.commdpi.com

Comparative Metabolic Studies Across Different Preclinical Species

Metabolic pathways can vary significantly between different species, which is a critical consideration in preclinical development. For instance, the rate of O-demethylation of MeOPP was found to be significantly lower in human liver microsomes from individuals with a poor metabolizer genotype for CYP2D6 compared to pooled human liver microsomes, highlighting inter-individual differences. nih.gov While direct comparative studies across different preclinical species (e.g., rat, mouse, dog) for this compound are not available in the search results, such studies are standard practice in drug development. These studies help in selecting the most appropriate animal model for predicting human metabolism and pharmacokinetics. Differences in the expression and activity of CYP enzymes, such as CYP2D6 and CYP3A4, across species can lead to quantitative and qualitative differences in the metabolite profiles. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 1 3 Methoxybenzyl 2 Piperazinone Hydrochloride in Research Settings

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS))

No published NMR, IR, or MS spectra for 1-(3-Methoxybenzyl)-2-piperazinone hydrochloride were identified. While general principles of spectroscopic analysis for related piperazine (B1678402) compounds exist, applying them to this specific molecule without experimental data would be inaccurate. The characterization would typically involve:

NMR Spectroscopy: ¹H and ¹³C NMR to determine the chemical structure, including the position of the methoxybenzyl group and the integrity of the piperazinone ring.

Infrared (IR) Spectroscopy: Identification of functional groups, such as the amide C=O stretch (characteristic of the piperazinone ring), C-O stretches of the methoxy (B1213986) group, and aromatic C-H bonds.

Mass Spectrometry (MS): Determination of the molecular weight and fragmentation pattern to confirm the structure.

Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC))

Specific methods for the chromatographic separation of this compound have not been described in the available literature. For related compounds, both GC-MS and LC-MS are common techniques. The choice of method would depend on the compound's volatility and thermal stability.

HPLC/LC-MS: Likely the preferred method due to the expected polarity and molecular weight of the compound. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient would be a typical starting point.

GC-MS: This could be a viable method, potentially requiring derivatization to improve volatility and thermal stability, although this is less common for lactams compared to free amines.

Development and Validation of Quantitative Analytical Methods for Research Samples

No validated quantitative methods for this compound were found. The development of such a method, typically using HPLC with UV detection or LC-MS, would require:

Method Development: Optimizing chromatographic conditions (column, mobile phase, flow rate) to achieve good peak shape, resolution, and a reasonable run time.

Method Validation: Following ICH guidelines to establish linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). This requires a pure analytical reference standard for the compound, which does not appear to be readily characterized in the literature.

Microanalysis and Impurity Profiling in Synthetic Batches

There is no information available on the microanalysis or impurity profiling of synthetic batches of this compound. Impurity profiling is crucial for ensuring the quality and consistency of a research chemical. This process would involve:

Identification of Potential Impurities: Analyzing potential side-products from the synthesis, such as starting materials, reagents, and isomers.

Method Development: Using high-resolution techniques like LC-MS/MS or GC-MS to separate and detect these impurities.

Structural Elucidation: Characterizing any significant unknown impurities using techniques like NMR and high-resolution mass spectrometry.

Table of Compounds Mentioned

Since the requested article could not be generated with specific data, a table of compounds is not applicable.

Future Research Directions and Translational Potential for 1 3 Methoxybenzyl 2 Piperazinone Hydrochloride and Its Derivatives

Design and Synthesis of Next-Generation Analogues with Improved Preclinical Profiles

The foundational structure of 1-(3-Methoxybenzyl)-2-piperazinone hydrochloride offers significant opportunities for chemical modification to enhance its therapeutic properties. Future research will focus on the rational design and synthesis of new analogues with superior potency, selectivity, and pharmacokinetic profiles. Medicinal chemists can systematically modify the benzyl (B1604629) and piperazinone rings to explore structure-activity relationships (SAR). For instance, altering the position or nature of the substituent on the phenyl ring or substituting other parts of the core structure can lead to compounds with significantly improved biological activity.

Recent studies on similar piperazine (B1678402) derivatives have demonstrated the success of this approach. For example, the synthesis of novel arylamide derivatives containing a piperazine moiety has yielded potent tubulin polymerization inhibitors with significant anticancer activity. nih.gov In one study, the representative compound, MY-1121, exhibited IC50 values in the low nanomolar range against a panel of nine human cancer cell lines, with particularly strong effects on liver cancer cells. nih.gov Another research effort focused on creating vindoline-piperazine conjugates, which showed considerable antiproliferative effects across 60 human tumor cell lines. mdpi.com

Table 1: Examples of Synthesized Piperazine Derivatives and their Preclinical Anticancer Activity This table is interactive. You can sort and filter the data.

| Compound ID | Target Cancer Cell Lines | IC50 Values (µM) | Key Findings |

|---|---|---|---|

| MY-1121 | SMMC-7721 (Liver Cancer), HuH-7 (Liver Cancer), MGC-803 (Gastric Cancer), HCT-116 (Colon Cancer) | 0.089, 0.091, 0.11, 0.12 | Potent inhibitor of tubulin polymerization; induced G2 phase cell cycle arrest and apoptosis in liver cancer cells. nih.gov |

| Vindoline Derivative 17 | KM12 (Colon Cancer), SF-539 (CNS Cancer), SNB-75 (CNS Cancer) | Not specified (Growth % rate of -84.40% for KM12) | Highly effective against several cancer types, with significant growth inhibition observed. mdpi.com |

| Guanidine Substituted Piperazinone (7g) | HT-29 (Colon Cancer), A549 (Lung Cancer) | Not specified (Highest potency among tested derivatives) | Showed better cytotoxicity than doxorubicin (B1662922) against both cancer cell lines, making it a strong lead compound. tbzmed.ac.ir |

| Benzothiazole-piperazine (1h, 1j) | HUH-7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colorectal) | Not specified (Most active derivatives) | Caused apoptosis by inducing cell cycle arrest at the subG1 phase. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

While initial research may point towards a specific biological target, the versatility of the arylpiperazine scaffold suggests that derivatives of 1-(3-Methoxybenzyl)-2-piperazinone could interact with multiple molecular targets, opening up new therapeutic possibilities. mdpi.com A crucial future direction is the systematic exploration of these novel targets.

The arylpiperazine moiety is a well-known pharmacophore for central nervous system (CNS) receptors, particularly serotonergic (5-HT) receptors. preprints.org This suggests a strong potential for developing analogues to treat neurological and psychiatric disorders such as anxiety, depression, and epilepsy. silae.it Beyond the CNS, piperazine derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and even radioprotective effects. mdpi.commdpi.commdpi.com For example, some piperazine-based compounds have been identified as potent blockers of T-type calcium channels, which are important targets for developing new analgesics for inflammatory pain. nih.gov

Target deconvolution studies, using techniques like chemical proteomics, can identify the specific proteins that novel analogues bind to within cells. This unbiased approach can reveal unexpected mechanisms of action and suggest new therapeutic applications. For instance, a compound initially designed as a kinase inhibitor might be found to modulate a completely different class of proteins, thereby opening up a new avenue for drug development.

Development of Advanced In Vitro and In Vivo Preclinical Models for Efficacy Evaluation

To accurately predict the clinical success of novel 1-(3-Methoxybenzyl)-2-piperazinone derivatives, it is essential to move beyond traditional preclinical models. The limitations of 2D cell cultures and the challenges of translating findings from animal models to humans are well-documented. nih.gov Future research must leverage advanced, more physiologically relevant systems.

Advanced In Vitro Models:

Organoids and Spheroids: These 3D cell culture systems better mimic the complex architecture and microenvironment of human tissues and tumors. Testing new anticancer piperazinone analogues on patient-derived tumor organoids can provide a more accurate assessment of efficacy and potential resistance mechanisms.

Organs-on-a-Chip (OOCs): These microfluidic devices replicate the structure and function of human organs, allowing for the study of a drug's effect on interconnected systems. nih.gov An OOC could be used to evaluate both the efficacy and potential toxicity of a new derivative on, for example, a "liver chip" or a "brain chip."

Human-induced Pluripotent Stem Cells (iPSCs): By reprogramming patient cells, iPSCs can be differentiated into various cell types (e.g., neurons, cardiomyocytes). nih.gov This technology allows for the creation of patient-specific disease models to test the efficacy of compounds for neurological or cardiac conditions.

Advanced In Vivo Models:

Humanized Mice: These are immunodeficient mice engrafted with human cells or tissues, providing a more accurate platform for studying human-specific biological responses, particularly in immunology and oncology. nih.gov

The FDA Modernization Act 2.0, which allows for alternatives to animal testing, further encourages the adoption of these sophisticated models to improve the predictive value of preclinical research. nih.gov

Integration of Omics Technologies to Elucidate Comprehensive Biological Effects

A deep understanding of a drug's mechanism of action is critical for its successful development. Integrating "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the biological effects of 1-(3-Methoxybenzyl)-2-piperazinone derivatives. mdpi.com

Target Identification and Validation: Omics can help identify the molecular pathways affected by a compound, thus clarifying its mechanism of action and validating its intended target. frontlinegenomics.com For example, proteomics can identify the direct protein binding partners of a drug, while transcriptomics can reveal downstream changes in gene expression. nih.gov

Biomarker Discovery: By analyzing omics data from treated cells or patient samples, researchers can identify biomarkers that predict a patient's response to a drug. frontlinegenomics.com This is a cornerstone of personalized medicine, enabling the selection of patients most likely to benefit from a specific therapy.

Toxicity Prediction: Omics technologies can detect early molecular signs of toxicity, helping to identify and eliminate problematic compounds early in the development pipeline. mdpi.com

By applying a multi-omics approach, researchers can build a comprehensive biological signature for each derivative, facilitating more informed decision-making throughout the drug discovery and development process. frontlinegenomics.comresearchgate.net

Collaborative Research Opportunities and Interdisciplinary Approaches

The journey of a drug from laboratory synthesis to clinical application is immensely complex and cannot be accomplished in isolation. The future development of this compound and its derivatives will depend heavily on robust collaboration among experts from various fields.

Academia-Industry Partnerships: Collaborations between academic labs, which often excel in basic discovery and mechanism-of-action studies, and pharmaceutical companies, with their expertise in drug development, manufacturing, and clinical trials, can significantly accelerate the translation of promising compounds into viable therapies.

Interdisciplinary Teams: Successful drug development requires a convergence of expertise. Medicinal chemists are needed to design and synthesize new molecules; molecular and cellular biologists are required to evaluate their biological activity; computational scientists can use AI and machine learning to model drug-target interactions and predict compound properties; and clinicians provide the crucial link to patient needs and clinical trial design.

By fostering an environment of open collaboration and integrating diverse scientific disciplines, the full therapeutic potential of this promising class of piperazinone compounds can be realized, ultimately leading to the development of new and effective treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methoxybenzyl)-2-piperazinone hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between 3-methoxybenzyl halides and piperazinone derivatives. Optimization includes controlling reaction temperature (e.g., 60–80°C for 12–24 hours), using catalysts like triethylamine, and maintaining anhydrous conditions to minimize side reactions. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To verify the methoxybenzyl group (δ ~3.8 ppm for OCH₃) and piperazinone ring protons (δ ~3.0–4.0 ppm).

- HPLC-MS : For purity assessment (>95%) and molecular ion detection ([M+H⁺] expected at m/z ~279.1).

- X-ray crystallography : To resolve stereochemical ambiguities in the piperazinone core .

Q. What storage conditions are optimal to prevent degradation of this compound?

- Methodological Answer : Store in tightly sealed, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Avoid humidity to prevent hydrolysis of the piperazinone ring. Long-term stability testing under accelerated conditions (40°C/75% RH for 6 months) is recommended to establish shelf-life .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of piperazinone derivatives?

- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted intermediates) or assay variability. Strategies include:

- Batch-to-batch reproducibility testing : Use HPLC to verify purity and quantify impurities.

- Cross-validation across assays : Compare results from in vitro (e.g., enzyme inhibition) and cellular models (e.g., cytotoxicity assays).

- Dose-response studies : Establish EC₅₀/IC₅₀ values to differentiate true activity from artifacts .

Q. What computational methods predict the reactivity of the methoxybenzyl group in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the methoxybenzyl C–O bond to assess susceptibility to hydrolysis.

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., GPCRs) to identify binding motifs.

- ADMET Prediction Tools : Use platforms like SwissADME to estimate metabolic stability and potential toxicity .

Q. How can stereochemical challenges during synthesis be resolved?

- Methodological Answer :

- Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to enforce stereoselectivity.

- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration of isolated enantiomers .

Q. What in vitro assay designs are recommended to evaluate its pharmacological activity?

- Methodological Answer :

- Target-specific assays : Use fluorescence polarization for kinase inhibition studies or calcium flux assays for GPCR activation.

- Cytotoxicity profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, including positive controls (e.g., doxorubicin).

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies may stem from polymorphic forms or hydrate formation. Characterize solid-state properties via:

- DSC/TGA : Identify melting points and hydrate transitions.

- Powder XRD : Compare diffraction patterns to known polymorphs.

- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) under controlled agitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.